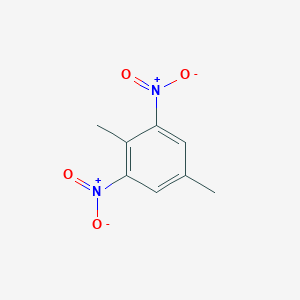

2,5-Dimethyl-1,3-dinitrobenzene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dimethyl-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5-3-7(9(11)12)6(2)8(4-5)10(13)14/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOJNADMDJQIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498990 | |

| Record name | 2,5-Dimethyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-92-7 | |

| Record name | 2,5-Dimethyl-1,3-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization of 2,5 Dimethyl 1,3 Dinitrobenzene

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction studies on 2,5-dimethyl-1,3-dinitrobenzene have elucidated its molecular and crystal structure with high precision. The compound, with the chemical formula C₈H₈N₂O₄, crystallizes in the monoclinic space group P2₁/c. nih.govotterbein.edu

In the crystal structure of this compound, the molecules exhibit a distinct stacking pattern along the c-axis. nih.govotterbein.eduotterbein.edu These molecules are arranged in an antiparallel fashion, with the benzene (B151609) rings of adjacent molecules being nearly parallel to each other. nih.govresearchgate.net The interplanar angle between these rings is a mere 0.63(2)°. nih.gov The centroid-to-plane distances between the stacked rings are 3.648 Å and 3.659 Å, indicating significant π-π stacking interactions that contribute to the stability of the crystal lattice. nih.gov

Beyond the stacking interactions, the crystal packing is further stabilized by a network of non-conventional hydrogen bonds. nih.gov Specifically, C-H…O interactions are observed between the hydrogen atoms of the benzene ring and the oxygen atoms of the nitro groups on adjacent molecules. nih.govotterbein.eduotterbein.edu These interactions are crucial in forming puckered sheets of molecules that are oriented perpendicular to the c-axis. nih.govotterbein.eduotterbein.edu This type of hydrogen bonding, while weaker than conventional hydrogen bonds, plays a significant role in the supramolecular assembly of many nitroaromatic compounds. nih.gov

Below is a table detailing the geometry of the C-H…O hydrogen bonds observed in the crystal structure.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C4-H4···O2ⁱ | 0.95 | 2.53 | 3.447(2) | 162 |

| C6-H6···O4ⁱⁱ | 0.95 | 2.44 | 3.332(2) | 156 |

| Symmetry codes: (i) -x+1, y+1/2, -z+3/2; (ii) x, -y+1/2, z-1/2 |

The steric hindrance imposed by the methyl groups influences the orientation of the nitro groups relative to the benzene ring. The two nitro groups are significantly twisted out of the plane of the aromatic ring. nih.govotterbein.eduotterbein.edu The dihedral angles between the plane of the benzene ring and the two nitro groups are 44.50(7)° and 31.67(8)°. nih.govotterbein.eduotterbein.edu This non-planar conformation is a common feature in substituted nitrobenzenes and is a consequence of minimizing steric repulsion between the bulky nitro groups and the adjacent methyl groups.

A notable feature of the crystal structure of this compound is the presence of orientational disorder in the hydrogen atoms of one of the methyl groups. nih.govotterbein.eduotterbein.edu Specifically, the hydrogen atoms of the methyl group at the 5-position are disordered over two positions, which can be described by a 60° rotation. nih.govotterbein.eduotterbein.edu The major component of this disorder has an occupancy of 0.616(19). nih.govotterbein.eduotterbein.edu This disorder was modeled using an idealized disordered methyl group with the hydrogen atoms in two positions rotated 60° from each other, and the occupancy for the major orientation was refined to 0.62(2). nih.gov

The crystals of this compound were found to exhibit non-merohedral twinning. nih.govotterbein.eduotterbein.edu This phenomenon occurs when two or more separate crystal domains intergrow in a defined, non-random crystallographic orientation. The observed twin law corresponds to a 180° rotation about the reciprocal axis (001). nih.govotterbein.eduotterbein.edu

The refinement of the crystal structure required specific strategies to account for this twinning. The twin law was determined, and the integration and absorption correction were performed considering the twin components. nih.gov The structure was initially solved using the non-overlapping reflections from both twin domains. nih.govresearchgate.net Subsequently, the refinement was carried out using corrected reflections from only the major component, including the overlapping reflections. nih.govresearchgate.net This process yielded a minor twin component fraction of 0.320(2). nih.govotterbein.eduotterbein.edu

| Crystal Data and Structure Refinement | |

| Empirical formula | C₈H₈N₂O₄ |

| Formula weight | 196.16 |

| Temperature | 200 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.582(3) Åb = 9.3868(17) Åc = 7.3565(14) Åβ = 91.963(6)° |

| Volume | 868.3(3) ų |

| Z | 4 |

| Calculated density | 1.501 Mg/m³ |

| Absorption coefficient | 0.122 mm⁻¹ |

| F(000) | 408 |

| Final R indices [I>2sigma(I)] | R1 = 0.0398, wR2 = 0.0983 |

| R indices (all data) | R1 = 0.0520, wR2 = 0.1033 |

| Twin law | [-1 -0.002 0.005, 0.00031 -1 0.002, 0.118 -0.007 1] |

| Twin fraction | 0.320(2) |

Crystal Packing and Intermolecular Interactions

Comparative Crystallography with Analogous Methyl-Substituted Nitrobenzenes

The crystal structure of this compound provides valuable insights when compared with other methyl-substituted nitroaromatic compounds. These comparisons highlight the influence of the number and position of methyl and nitro groups on molecular conformation and crystal packing.

In this compound, the two nitro groups are significantly twisted out of the plane of the benzene ring, with dihedral angles of 44.50(7)° and 31.67(8)°. otterbein.eduotterbein.edunih.govresearchgate.net This out-of-plane rotation is a common feature in sterically hindered nitrobenzenes and is crucial for minimizing intramolecular repulsion. The molecules adopt a monoclinic crystal system, space group P2₁/c, and pack in an antiparallel manner along the c-axis, facilitated by C-H···O interactions between the aromatic C-H groups and the nitro groups of adjacent molecules. otterbein.edunih.govresearchgate.net

A comparison with various dinitrotoluene isomers reveals interesting structural trends. For instance, in 2,6-dinitrotoluene (B127279), the steric hindrance between the methyl group and the two ortho-nitro groups is more pronounced, leading to larger dihedral angles of 53.1(1)° and 38.1(1)° for the nitro groups relative to the benzene ring. iucr.org This increased torsion is a direct consequence of the greater steric strain in the 2,6-isomer compared to the this compound structure. The repulsion between the methyl and nitro groups in 2,6-dinitrotoluene also results in a significant distortion of the benzene ring, with a C-C-C angle of 112.6(2)°. iucr.org

In contrast, isomers with less steric hindrance exhibit smaller dihedral angles. For example, in 2,6-dichloro-4-nitrotoluene, where the methyl group is flanked by chlorine atoms, the nitro group is inclined to the benzene ring by a much smaller angle of 9.8(3)°. iucr.org This suggests that the electronic effects of the substituents also play a role in determining the final conformation.

The crystal packing is another important aspect for comparison. While this compound features puckered sheets formed by C-H···O interactions, other analogues display different supramolecular arrangements. otterbein.edu In the crystal structure of 2,6-diiodo-4-nitrotoluene, molecules are linked into chains by short N—O···I contacts. iucr.orgresearchgate.net Similarly, crystals of m-nitrotoluene feature sheets linked by N−O···H interactions. acs.org

The following tables provide a comparative overview of the crystallographic data for this compound and some of its analogous methyl-substituted nitrobenzenes.

Crystallographic Data of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.582 (3) |

| b (Å) | 9.3868 (17) |

| c (Å) | 7.3565 (14) |

| β (°) | 91.963 (6) |

| Volume (ų) | 868.3 (3) |

| Z | 4 |

| Temperature (K) | 200 |

Source: nih.gov

Comparative Dihedral Angles of Nitro Groups in Methyl-Substituted Nitrobenzenes

| Compound | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) |

|---|---|---|

| This compound | 44.50 (7) | 31.67 (8) |

| 2,6-Dinitrotoluene | 53.1 (1) | 38.1 (1) |

| 2,6-Dichloro-4-nitrotoluene | 9.8 (3) |

Sources: otterbein.eduotterbein.edunih.govresearchgate.netiucr.orgiucr.org

Spectroscopic Elucidation of 2,5 Dimethyl 1,3 Dinitrobenzene Molecular Structure and Dynamics

Vibrational Spectroscopy (FTIR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and, by extension, the structure and bonding within a molecule. For 2,5-dimethyl-1,3-dinitrobenzene, a complete vibrational analysis involves assigning fundamental vibrational frequencies, correlating experimental and theoretical data, and analyzing the influence of its specific functional groups.

The vibrational modes can be categorized as follows:

C-H Vibrations: Aromatic C-H stretching vibrations are characteristic and typically appear in the 3100–3000 cm⁻¹ region. niscpr.res.in For DMNB, these have been observed at 3250 and 3200 cm⁻¹ in the FTIR spectrum. niscpr.res.in The in-plane C-H bending vibrations are found between 1300–1000 cm⁻¹, while out-of-plane bending modes are generally observed from 1000–750 cm⁻¹. niscpr.res.inijsr.net

Methyl Group (CH₃) Vibrations: The asymmetric and symmetric stretching modes of the methyl groups are expected in the 3000–2800 cm⁻¹ range. derpharmachemica.com Deformations of the CH₃ group appear in the 1465-1440 cm⁻¹ (asymmetric) and 1390-1370 cm⁻¹ (symmetric) regions, with rocking vibrations found around 1070-1010 cm⁻¹. derpharmachemica.com

Nitro Group (NO₂) Vibrations: The nitro group has two characteristic stretching frequencies: an asymmetric stretch typically between 1625–1540 cm⁻¹ and a symmetric stretch in the 1400–1360 cm⁻¹ range. ijsr.net

C-C Ring Vibrations: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring are usually observed in the 1650–1300 cm⁻¹ range. niscpr.res.in

Based on the analysis of 1,3-dimethyl-5-nitrobenzene (B1662109) (DMNB), a representative data table of vibrational assignments can be compiled. niscpr.res.in

Table 1: Selected Vibrational Assignments for 1,3-Dimethyl-5-nitrobenzene (Isomer of this compound) | Wavenumber (cm⁻¹) | Assignment | |---|---| | FTIR | FT-Raman | | | 3250 | - | C-H Stretching | | 1600 | - | C-C Stretching | | 1420 | - | C-C Stretching | | - | 1360 | NO₂ Symmetric Stretching | | 1120 | 1120 | C-H In-plane bending | | 850 | 850 | C-H Out-of-plane bending | Data sourced from a study on 1,3-dimethyl-5-nitrobenzene (DMNB) by Seshadri & Padmavathy (2018). niscpr.res.in

To validate the experimental assignments, theoretical calculations using methods like Density Functional Theory (DFT) are employed. For complex molecules, a direct comparison between raw experimental and calculated frequencies can be misleading due to the neglect of anharmonicity in calculations and environmental effects in the solid state. Therefore, scaling factors are often applied to the calculated frequencies. ijsr.net

In the study of the isomer 1,3-dimethyl-5-nitrobenzene (DMNB), DFT calculations with a 6-31G(d,p) basis set were performed. niscpr.res.in The resulting simulated vibrational spectra showed excellent agreement with the experimental FTIR and FT-Raman spectra after scaling, confirming the accuracy of the vibrational assignments. niscpr.res.in This strong correlation allows for a reliable prediction of the vibrational spectrum for the closely related this compound. The optimized molecular structure from these calculations also confirms the planarity of the benzene ring with its methyl and nitro substituents. niscpr.res.in

The vibrational frequencies of the benzene ring are sensitive to the nature of its substituents. The C-C stretching vibrations in benzene derivatives are typically found in the 1625–1430 cm⁻¹ region. derpharmachemica.com In 1,3-dimethyl-5-nitrobenzene (DMNB), these modes were identified at 1600 and 1420 cm⁻¹ in the FTIR spectrum. niscpr.res.in The presence of both electron-donating methyl groups and electron-withdrawing nitro groups influences the electronic distribution and bond strengths within the ring.

The two nitro groups in this compound are expected to have a significant electronic effect. Crystallographic studies show that the nitro groups are rotated relative to the benzene ring plane, with dihedral angles of 44.50° and 31.67°. nih.govotterbein.eduotterbein.edu This rotation is a result of steric hindrance and affects the degree of electronic conjugation with the ring. The C-N stretching vibrations, typically coupled with other ring modes, provide further information on the substituent-ring interaction. For nitroaromatics, the asymmetric and symmetric NO₂ stretching vibrations are powerful diagnostic tools. ijsr.net The positions of these bands are influenced by both electronic effects and intermolecular interactions, such as the C-H···O hydrogen bonds observed in the crystal structure of this compound. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous determination of the molecular structure of this compound.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. Due to the molecule's symmetry, there are two sets of aromatic protons and two sets of methyl protons.

Aromatic Protons: The presence of two strongly electron-withdrawing nitro groups at positions 1 and 3 will significantly deshield the adjacent aromatic protons. For comparison, the aromatic protons in 1,3-dinitrobenzene (B52904) appear at chemical shifts as high as 9.08 ppm. chemicalbook.com In this compound, the proton at C4 (between the two nitro groups) would be the most deshielded, while the proton at C6 would be slightly less so.

Methyl Protons: The two methyl groups at positions 2 and 5 are in different chemical environments. The methyl group at C2 is flanked by a nitro group and a methyl-substituted carbon, while the methyl group at C5 is adjacent to a nitro-substituted carbon and an aromatic C-H. This difference should result in two distinct singlet signals. In the related isomer 1,2-dimethyl-3,5-dinitrobenzene, methyl proton signals are observed around δ ~2.3 ppm.

Based on these considerations, a predicted ¹H NMR spectrum can be outlined.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (at C4) | ~8.0 - 8.5 | Singlet |

| Aromatic H (at C6) | ~7.8 - 8.2 | Singlet |

| Methyl H (at C2) | ~2.4 - 2.6 | Singlet |

| Methyl H (at C5) | ~2.3 - 2.5 | Singlet |

Predictions are based on analysis of related compounds like 1,3-dinitrobenzene and dimethyl-dinitrobenzene isomers. chemicalbook.com

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the asymmetric unit.

Carbons Attached to Nitro Groups (C1, C3): These carbons are strongly deshielded by the electronegative nitro groups and are expected to resonate at the lowest field, likely in the range of δ ~140–150 ppm.

Carbons Attached to Methyl Groups (C2, C5): These carbons will also be downfield due to their position on the aromatic ring, but less so than the nitro-substituted carbons.

Aromatic C-H Carbons (C4, C6): These carbons will appear in the typical aromatic region, with their exact shifts influenced by the positions of the surrounding nitro and methyl groups.

Methyl Carbons (-CH₃): The carbons of the two methyl groups will appear at the highest field (lowest ppm), typically in the δ 15-25 ppm range.

A summary of expected shifts can be compiled by analogy with related structures.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1, C3 (C-NO₂) | ~145 - 150 |

| C2, C5 (C-CH₃) | ~135 - 140 |

| C4, C6 (C-H) | ~120 - 130 |

| -CH₃ Carbons | ~15 - 25 |

Predictions are based on analysis of related compounds like dimethyl-dinitrobenzene isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of molecules by probing the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light.

Electronic Transitions and Absorption Characteristics

The UV-Vis spectrum of a nitroaromatic compound like this compound is characterized by absorption bands arising from electronic transitions. The primary transitions observed are π→π* and n→π. libretexts.org The π→π transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically intense (high molar absorptivity) and can be influenced by the solvent polarity, often showing a red shift (shift to longer wavelengths) in more polar solvents. libretexts.org The n→π* transitions involve the promotion of an electron from a non-bonding orbital (on the oxygen atoms of the nitro group) to an antibonding π* orbital. These transitions are generally less intense and tend to exhibit a blue shift (shift to shorter wavelengths) in polar, hydrogen-bonding solvents. libretexts.org The presence of multiple chromophores, such as the two nitro groups and the benzene ring, can lead to shifts in the absorption maxima (λmax) and increases in molar absorptivity (εmax). tmv.ac.in

Charge Transfer Complex Studies

This compound, being an electron-accepting molecule due to the electron-withdrawing nitro groups, can form charge-transfer (CT) complexes with electron-donating molecules. bohrium.combohrium.com The formation of these complexes can be readily studied using UV-Vis spectroscopy. A new, often broad, absorption band, which is not present in the spectra of the individual donor or acceptor molecules, typically appears at a longer wavelength. cibtech.org This new band is attributed to the electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The intensity and position of this charge-transfer band can provide information about the strength of the interaction and the stoichiometry of the complex. cibtech.org The formation of these complexes is often driven by a combination of electrostatic attraction and charge transfer interactions. bohrium.com

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a technique that detects species with unpaired electrons, such as radical anions. It is particularly useful for studying the electronic structure and dynamics of these transient species.

Investigation of Radical Anion Intermediates

The reduction of dinitrobenzene derivatives, including this compound, can lead to the formation of radical anions. umich.edu ESR spectroscopy is the primary tool for the characterization of these radical anions. The ESR spectrum provides information about the distribution of the unpaired electron spin density within the molecule through the analysis of hyperfine coupling constants (hfcc) with magnetic nuclei, such as ¹⁴N of the nitro groups and the protons on the aromatic ring and methyl groups. researchgate.netdergipark.org.tr In some dinitroaromatic radical anions, the unpaired electron may be localized on one of the nitro groups, leading to distinct hyperfine couplings. researchgate.net The magnitude of the nitrogen and proton hyperfine splittings can be correlated with theoretical calculations to understand the electronic structure of the radical anion. umich.educdnsciencepub.com

Ion-Pair Formation and Cation Motion Effects

When radical anions are generated using alkali metal reduction in ethereal solvents, they often exist as ion pairs with the metal cation. umich.educdnsciencepub.com ESR spectroscopy can detect the formation of these ion pairs through the observation of hyperfine splitting from the alkali metal nucleus (e.g., ⁷Li, ²³Na, ³⁹K). umich.edu The magnitude of this metal splitting is sensitive to the nature of the cation, the solvent, and the temperature, providing insights into the structure and dynamics of the ion pair. umich.edu

In dinitrobenzene radical anions, the cation can interact with one of the nitro groups. umich.edu ESR line-broadening effects can be observed due to the motion of the cation between the two nitro groups. umich.edu The rate of this cation motion is influenced by the strength of the interaction between the cation and the anion, which in turn depends on the cation size and the solvent's solvating power. umich.edu These studies help to elucidate the nature of the ion pair, whether it is a tight or a solvent-separated ion pair, and the dynamics of cation movement within the complex. tib.euresearchgate.netscience.gov

Environmental Transformation Pathways of 2,5 Dimethyl 1,3 Dinitrobenzene

Reductive Degradation Mechanisms in Environmental Matrices

The presence of two electron-withdrawing nitro groups makes the aromatic ring of 2,5-dimethyl-1,3-dinitrobenzene electron-deficient and thus susceptible to reductive transformations. This is a primary pathway for the degradation of nitroaromatic compounds in anoxic environments like sediments, groundwater, and certain soils.

For instance, studies on the degradation of nitrobenzene (B124822) in groundwater by nanoscale zero-valent iron (NZVI) have shown that NZVI can be effectively used for remediation. researchgate.net The iron particles, particularly at the nanoscale, provide a large reactive surface area. The process involves the oxidation of Fe⁰ to Fe²⁺, with the electrons being transferred to the nitroaromatic compound. In the case of dinitroaromatics like 1,3-DNB, this leads to the formation of nitroanilines and, ultimately, diamines. nih.gov Although direct studies on this compound are not prevalent, a similar pathway is expected, where the compound is reduced at the iron surface.

Table 1: Proposed Reductive Degradation Products of Dinitroaromatics by Zero-Valent Iron This table is based on data for related dinitroaromatic compounds due to the lack of specific data for this compound.

| Starting Compound | Intermediate Products | Final Product |

|---|---|---|

| 1,3-Dinitrobenzene (B52904) | 3-Nitroaniline | 1,3-Phenylenediamine |

| 2,4-Dinitrotoluene (B133949) | 2-Amino-4-nitrotoluene, 4-Amino-2-nitrotoluene | 2,4-Diaminotoluene |

The reduction of nitroaromatic compounds is fundamentally a process of electron transfer. The high electron affinity of the nitro group facilitates the acceptance of electrons from electron donors in the environment, such as reduced metal species (e.g., Fe²⁺) or organic matter. This initial one-electron transfer results in the formation of a nitro anion radical.

This radical anion is a key intermediate, and its formation destabilizes the nitrogen-oxygen (N-O) bonds of the nitro group. Subsequent protonation and further electron transfers lead to a cascade of reduction products, including nitroso, hydroxylamino, and ultimately amino groups. Studies on the electrochemical reduction of dinitrobenzene derivatives have revealed that the reduction potentials are influenced by factors like hydrogen bonding in the solvent, which can stabilize the generated charged species. researchgate.net For compounds like 1,2- and 1,4-dinitrobenzene, a phenomenon known as potential inversion can occur, where the second electron transfer is easier than the first, though this is not observed for 1,3-dinitrobenzene. researchgate.net These electrochemical studies provide insight into the charge transfer kinetics that govern the environmental reduction of these compounds. researchgate.netacs.org

Biodegradation Studies and Microbial Transformation

Microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds, which can serve as sources of carbon, nitrogen, and energy under certain conditions. The presence of methyl groups on the benzene (B151609) ring of this compound influences its bioavailability and the specific microbial pathways for its degradation.

The biodegradation of nitroaromatic compounds can proceed through several well-documented microbial pathways. cswab.org These include:

Reductive Pathways: Under anaerobic or anoxic conditions, microorganisms can reduce the nitro groups to amino groups using nitroreductases. This is often the initial step in the biodegradation of many nitroaromatics. For example, the microbial degradation of 1,3-dinitrobenzene has been shown to be complete or near-complete in certain environmental water sources, with microorganisms capable of utilizing it as a sole carbon source for growth. dtic.mil

Oxidative Pathways: Some aerobic bacteria can initiate degradation by adding one or two hydroxyl groups to the aromatic ring using mono- or dioxygenase enzymes. This can lead to the removal of the nitro group as nitrite (B80452) and subsequent ring cleavage.

Partial Degradation (Biotransformation): In many cases, microorganisms may only partially transform the parent compound, leading to the accumulation of intermediates. For instance, the transformation of 2,4-dinitrotoluene (2,4-DNT) can result in various reduction products without complete mineralization (the conversion of the organic compound to CO₂ and water). dtic.mil

Research has shown that the biodegradability of dinitrotoluene isomers varies, with 2,4-DNT being more readily degraded than the 2,6-isomer. dtic.mil This highlights how the specific arrangement of substituents on the aromatic ring impacts microbial degradation.

Identifying the intermediate and final products of biodegradation is crucial for understanding the transformation pathway and assessing any potential risks from toxic metabolites. For dinitroaromatic compounds, the reduction of one nitro group is a common initial step.

Studies on the degradation of 1,3-dinitrobenzene have identified a series of reduction products. nih.govresearchgate.net The pathway generally proceeds through the formation of nitrosobenzene (B162901) and hydroxylaminobenzene intermediates, which are then further reduced to the corresponding aminobenzene. In the case of dinitrated compounds, this can occur stepwise for each nitro group.

Table 2: Identified Microbial Transformation Products of 1,3-Dinitrobenzene This table illustrates a typical reductive pathway for a related dinitroaromatic compound.

| Step | Compound | Chemical Formula |

|---|---|---|

| 1 | 3-Nitronitrosobenzene | C₆H₄N₂O₃ |

| 2 | 3-Nitroaniline | C₆H₆N₂O₂ |

| 3 | 1-Nitroso-3-aminobenzene | C₆H₆N₂O |

Source: Adapted from studies on 1,3-DNB degradation. nih.govresearchgate.net

For this compound, a similar reductive pathway would be expected, leading to the formation of 2,5-dimethyl-3-nitroaniline (B181191) and subsequently 2,5-dimethyl-1,3-phenylenediamine.

Photochemical Degradation and Photolysis in Environmental Contexts

Photochemical degradation, or photolysis, can be a significant transformation pathway for nitroaromatic compounds present in sunlit surface waters or on soil surfaces. This process involves the absorption of light energy (typically in the UV spectrum), which can lead to the excitation of the molecule and subsequent chemical reactions.

Applications As Precursors in Advanced Organic Synthesis

Synthetic Intermediate for Substituted Aromatic Compounds

A primary application of 2,5-dimethyl-1,3-dinitrobenzene in organic synthesis is as an intermediate for the preparation of other substituted aromatic compounds. nih.govresearchgate.net The electron-withdrawing nature of the nitro groups activates the aromatic ring for certain reactions and can be chemically transformed into other functional groups, most notably amino groups.

The reduction of the two nitro groups in this compound yields 2,5-dimethyl-1,4-phenylenediamine (B181756) (also known as 2,5-diamino-p-xylene). nih.gov This transformation is a key step, as the resulting diamine is a valuable bifunctional monomer and synthetic building block. cymitquimica.comontosight.aichemicalbull.com The synthesis of 2,5-dimethyl-1,4-phenylenediamine is of industrial interest, with various methods developed for its production, including processes that start from different aniline (B41778) derivatives. google.comgoogle.com

The resulting 2,5-dimethyl-1,4-phenylenediamine can then undergo a variety of reactions typical of aromatic amines, such as diazotization and coupling, to produce a diverse range of substituted aromatic derivatives. cymitquimica.com For instance, it can be used to synthesize novel benzimidazoles and their conjugates. chemicalbook.com The strategic placement of the amino and methyl groups on the benzene (B151609) ring influences the regioselectivity of subsequent reactions, allowing for the controlled synthesis of specifically substituted aromatic structures.

Precursor for Advanced Polymers and Dyes

The derivatives of this compound, particularly 2,5-dimethyl-1,4-phenylenediamine, are significant precursors in the materials science field for the synthesis of advanced polymers and dyes. cymitquimica.comontosight.aichemicalbull.com

The diamine, 2,5-dimethyl-1,4-phenylenediamine, serves as a monomer in the production of high-performance polymers such as polyamides and polyimides. ontosight.aimdpi.comresearchgate.net More specifically, it can be polymerized through oxidative polymerization to form poly(2,5-dimethyl-p-phenylenediamine), a type of conducting polymer related to polyaniline. tandfonline.comtandfonline.comresearchgate.net Research has shown that the inclusion of methyl groups on the polymer backbone, as is the case with poly(2,5-dimethyl-p-phenylenediamine), can improve the solubility of the resulting polymer in various solvents compared to the unsubstituted poly(p-phenylenediamine). tandfonline.comtandfonline.comresearchgate.net The polymerization conditions, including the choice of oxidant and the potential use of co-catalysts like aluminum triflate, can be tuned to influence the reaction yield and the properties of the final polymer. tandfonline.comtandfonline.comresearchgate.net

Table 1: Synthesis Conditions for Poly(2,5-dimethyl-p-phenylenediamine) (P(dMe-pPD))

| Monomer | Oxidant/Co-catalyst | Solvent | Temperature (°C) | Polymerization Time (h) | Polymer Yield (%) |

|---|---|---|---|---|---|

| dMe-pPD | (NH₄)₂S₂O₈ | H₂O | 25 | 24 | 35 |

| dMe-pPD | (NH₄)₂S₂O₈ / Al(OTf)₃ | H₂O | 25 | 24 | 42 |

| dMe-pPD | (NH₄)₂S₂O₈ | 1 M HCl | 0 | 24 | 28 |

| dMe-pPD | (NH₄)₂S₂O₈ / Al(OTf)₃ | 1 M HCl | 0 | 24 | 33 |

This table is generated based on data from studies on the polymerization of 2,5-dimethyl-p-phenylenediamine (dMe-pPD). tandfonline.comtandfonline.comresearchgate.net

In the realm of dyes, the diamine derived from this compound is a key intermediate. chemicalbull.com Aromatic diamines are fundamental building blocks in the synthesis of a wide variety of colorants, including azo dyes and more complex structures like benzoquinone diimine dyes. For example, related N,N-dimethyl-p-phenylenediamine is used in the synthesis of far-red cationic dyes through reaction with highly reactive electrophiles like 1,5-difluoro-2,4-dinitrobenzene (B51812). rsc.org The specific substitution pattern of 2,5-dimethyl-1,4-phenylenediamine influences the final color and properties of the resulting dyes.

Role in the Synthesis of Schiff Base Macrocycles and Other Organic Frameworks

This compound, primarily through its conversion to 2,5-dimethyl-1,4-phenylenediamine, is a valuable precursor for the synthesis of Schiff bases, which are in turn important for constructing larger, more complex structures like macrocycles and other organic frameworks. cymitquimica.com

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. They are typically formed by the condensation of a primary amine with an aldehyde or ketone. The bifunctional nature of 2,5-dimethyl-1,4-phenylenediamine, possessing two primary amine groups, allows it to react with two equivalents of an aldehyde or a diketone to form di-imine linkages. This property is exploited in the synthesis of linear polymers and also in the template-driven synthesis of macrocyclic molecules. bibliotekanauki.pl These macrocyclic Schiff bases can act as ligands, forming stable complexes with various metal ions. nih.govarabjchem.orgacs.org

While specific examples of metal-organic frameworks (MOFs) synthesized directly from this compound are not extensively documented in peer-reviewed literature, the derived diamine is a suitable candidate for creating organic linkers for such frameworks. Post-synthetic modification of MOFs, where the organic linkers are altered after the framework has been formed, is a common strategy. It is conceivable that a diamine like 2,5-dimethyl-1,4-phenylenediamine could be incorporated into a framework or used to modify an existing one. nih.gov The synthesis of new Schiff base ligands and their metal complexes is an active area of research, with applications in catalysis, materials science, and biological systems. nih.govacs.org

Precursor in the Synthesis of Specific Energetic Materials (e.g., Trinitroxylene)

Nitroaromatic compounds are the cornerstone of many energetic materials, and this compound is no exception. It serves as a direct precursor and intermediate in the synthesis of more powerful explosives, most notably trinitroxylene (TNX). nih.govresearchgate.net

The synthesis of trinitroxylene from xylene is a multi-step nitration process. The presence of the two methyl groups on the benzene ring in xylene facilitates the nitration process, allowing it to proceed under milder conditions compared to the nitration of toluene (B28343) to produce TNT. researchgate.net The nitration of p-xylene (B151628) first leads to mononitro and then dinitro derivatives. This compound is one of the dinitroxylene isomers formed. nih.gov

Further nitration of this dinitro compound introduces a third nitro group onto the aromatic ring, yielding trinitroxylene. The most common isomer of trinitroxylene is 2,4,6-trinitro-m-xylene (B189555) (TNX), which is derived from m-xylene (B151644). researchgate.netnih.gov However, the nitration of p-xylene derivatives can also lead to energetic trinitro compounds. These energetic materials are characterized by a high density of nitro groups, which release a significant amount of energy upon decomposition.

Table 2: Reaction Pathway for the Synthesis of Trinitroxylene from p-Xylene

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1 | p-Xylene | HNO₃, H₂SO₄ | Mononitroxylene |

| 2 | Mononitroxylene | HNO₃, H₂SO₄ | This compound |

| 3 | This compound | Fuming HNO₃, H₂SO₄ | Trinitroxylene |

This table outlines the general synthetic sequence for producing trinitroxylene via the nitration of p-xylene. nih.govresearchgate.net

Advanced Analytical Methodologies for 2,5 Dimethyl 1,3 Dinitrobenzene

Electrochemical Sensing and Detection Methods

Electrochemical methods offer a promising avenue for the detection of 2,5-dimethyl-1,3-dinitrobenzene due to their potential for high sensitivity, rapid analysis, and portability. The presence of electrochemically reducible nitro groups on the aromatic ring is the key to its detection using these techniques. mdpi.com

Voltammetric Techniques (Cyclic Voltammetry, Chronoamperometry, Square Wave Voltammetry)

Voltammetric techniques are powerful tools for studying the redox behavior of electroactive species like dinitroaromatics. researchgate.net These methods involve applying a varying potential to an electrode and measuring the resulting current.

Cyclic Voltammetry (CV) is frequently used to investigate the reduction mechanism of dinitrobenzene compounds. dntb.gov.uaresearchgate.net In a typical CV experiment, the potential is swept linearly to a set value and then reversed. For dinitroaromatics, this often reveals two distinct reduction peaks, corresponding to the stepwise reduction of the two nitro groups. researchgate.netacs.org The study of 1,3-dinitrobenzene (B52904) has shown that in the presence of proton donors, the electrochemical process can be complex, involving protonation of the generated radical anions and dianions. researchgate.netsemanticscholar.org The electrochemical behavior of dinitrobenzenes, including the separation of reduction potentials, can be significantly influenced by the solvent and the supporting electrolyte used. acs.org For instance, the electroreduction of 1,3-dinitrobenzene in dimethylformamide (DMF) has been studied, highlighting the transformation of one nitro group in the presence of proton donors. semanticscholar.org

Chronoamperometry , which measures the current as a function of time at a constant potential, has been used to study the kinetics of reactions following the electrochemical reduction of dinitrobenzenes. For example, it has been employed to investigate the protonation kinetics of electrochemically generated 1,2-dinitrobenzene (B166439) radical anions and dianions. researchgate.net This technique can also be used for quantitative analysis by relating the current to the concentration of the analyte. researchgate.net

Square Wave Voltammetry (SWV) is a highly sensitive voltammetric technique that is well-suited for trace analysis of nitroaromatic compounds. researchgate.netplos.org SWV employs a potential waveform consisting of a square wave superimposed on a staircase potential ramp. This method effectively discriminates against background currents, leading to enhanced signal-to-noise ratios. plos.org It has been successfully applied to the detection of various nitroaromatics, including dinitrotoluene (DNT) and trinitrotoluene (TNT). researchgate.netnih.gov The sensitivity of SWV can be further enhanced by modifying the electrode surface. plos.org For instance, gold electrodes modified with self-assembled monolayers (SAMs) containing aromatic structures have shown greater sensitivity for TNT detection at higher frequencies. plos.org

| Technique | Analyte | Electrode | Key Findings | Reference |

|---|---|---|---|---|

| Cyclic Voltammetry (CV) | 1,3-Dinitrobenzene | Glassy Carbon Electrode | Shows two distinct reduction peaks corresponding to the stepwise reduction of the nitro groups. | researchgate.net |

| Chronoamperometry | 1,2-Dinitrobenzene | Not specified | Used to study the protonation kinetics of radical anions and dianions. | researchgate.net |

| Square Wave Voltammetry (SWV) | Trinitrotoluene (TNT) | Modified Gold Electrode | Demonstrated high sensitivity, especially with aromatic SAMs at higher frequencies. | plos.org |

Impedimetric and Amperometric Detection Platforms

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for probing the interfacial properties of electrodes and for developing highly sensitive sensors. EIS measures the impedance of a system over a range of frequencies, providing information about charge transfer resistance and other electrochemical processes. mdpi.comnih.gov For the detection of dinitrobenzene, EIS has been shown to offer a lower limit of detection compared to cyclic voltammetry when using oxide-free silicon electrodes. mdpi.com Molecularly imprinted polymers (MIPs) have also been used in conjunction with EIS for the selective detection of nitroaromatic compounds. ichf.edu.plnih.gov These sensors transduce the recognition of the target molecule into a change in the film's resistance. ichf.edu.pl

Amperometric detection involves measuring the current at a fixed potential and is often used in flow systems and for the development of single-use sensors. nih.govnih.gov Amperometric sensor strips, often incorporating a three-electrode configuration, allow for the rapid and sensitive detection of nitroaromatic compounds through techniques like square-wave voltammetry. nih.gov The development of novel electrode materials, such as gadolinium oxide nanorods, has led to amperometric sensors with low detection limits and high sensitivity for nitrobenzene (B124822). nih.gov

Development of Novel Electrode Materials for Nitroaromatic Detection

The performance of electrochemical sensors is critically dependent on the electrode material used. mdpi.com Consequently, significant research has focused on developing novel electrode materials with enhanced electrocatalytic activity, high surface area, and improved selectivity for the detection of nitroaromatic compounds.

Various materials have been investigated, including:

Carbon-based materials: Glassy carbon electrodes (GCEs) are commonly used, but their performance can be enhanced by modification. mdpi.comcluster-science.comrsc.org Graphene and multi-walled carbon nanotubes (MWCNTs) are of particular interest due to their large specific surface area and excellent conductivity. nih.govresearchgate.net

Metal and Metal Oxide Nanoparticles: Nanoparticles of platinum, palladium, and gold have been used to modify electrodes, leading to enhanced catalytic activity towards the reduction of nitroaromatics. nih.govnih.gov Metal oxides like gadolinium oxide and V₂O₅ have also been incorporated into nanocomposites for sensor fabrication. nih.govresearchgate.net

Modified Electrodes: Electrodes can be modified with various materials to improve their sensing characteristics. Self-assembled monolayers (SAMs) can be used to create selective recognition sites. plos.org Molecularly imprinted polymers (MIPs) create specific cavities for the target analyte, leading to highly selective sensors. ichf.edu.plnih.govresearchgate.net For instance, a sensor based on a Co-MOF modified GCE showed excellent sensitivity towards 1,3-dinitrobenzene. cluster-science.comrsc.org

| Electrode Material | Target Analyte | Detection Technique | Key Advantage | Reference |

|---|---|---|---|---|

| Oxide-free Silicon (Si-H) | Dinitrobenzene (DNB) | CV and EIS | Lower limit of detection compared to GCE. | mdpi.com |

| g-C₃N₄/V₂O₅ Nanocomposites/GCE | Nitroaromatics | Not specified | Trace-level sensing with low detection limits. | researchgate.net |

| Gadolinium Oxide Nanorods/AuE | Nitrobenzene | CV, Amperometry, EIS | Low detection limit and high sensitivity. | nih.gov |

| Co-MOF/GCE | 1,3-Dinitrobenzene | Not specified | Excellent sensitivity and high selectivity. | cluster-science.comrsc.org |

| MIP/MWCNT/GCE | 1,3-Dinitrobenzene | Square Wave Voltammetry | Good selectivity and sensitivity. | researchgate.net |

Chromatographic Techniques for Product Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound and related compounds in complex mixtures. These techniques are widely used in industrial and environmental analysis. bit.edu.cn

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like dinitrobenzenes. bit.edu.cncdc.gov Various detectors can be coupled with GC, including Flame Ionization Detector (FID), Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), and Mass Spectrometry (MS). cdc.gov The choice of detector depends on the required sensitivity and selectivity. ECD, for instance, is highly sensitive to electronegative compounds like nitroaromatics. epa.gov The use of capillary columns, such as those coated with OV-225, allows for the rapid separation and determination of dinitrobenzene isomers. bit.edu.cn EPA Method 8091 provides standardized gas chromatographic conditions for the detection of nitroaromatics in environmental samples. epa.gov

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of nitroaromatic compounds. cdc.govnih.gov HPLC is particularly useful for less volatile or thermally labile compounds. A common detection method is Ultraviolet (UV) detection, as nitroaromatics exhibit strong UV absorbance. cdc.govenergetic-materials.org.cn Derivatization with reagents like 1-fluoro-2,4-dinitrobenzene (B121222) can be employed to enhance the detectability of certain analytes. ufrgs.brnih.gov The development of HPLC methods often involves optimizing the mobile phase composition, column type, and flow rate to achieve good separation and resolution of the target compounds and their impurities. energetic-materials.org.cn

| Technique | Detector | Column/Stationary Phase | Application | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | ECD, NPD, FID, MS | Capillary columns (e.g., OV-225, DB-5, DB-1701) | Analysis of dinitrobenzene isomers in industrial and environmental samples. | bit.edu.cncdc.govepa.gov |

| High-Performance Liquid Chromatography (HPLC) | UV Detector | Reversed-phase (e.g., ODS2, C18) | Purity analysis and determination of dinitrobenzene and its metabolites. | cdc.govnih.govenergetic-materials.org.cn |

Research on 2,5 Dimethyl 1,3 Dinitrobenzene Derivatives and Analogues

Synthetic Routes to Related Dinitromethylated Benzene (B151609) Isomers

The synthesis of dinitromethylated benzene isomers, such as the dinitro derivatives of p-xylene (B151628), is primarily achieved through electrophilic nitration. The starting material, p-xylene, is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. This reaction can yield several dinitro isomers, and the relative amounts of each are highly dependent on the specific reaction conditions. researchgate.net

Research has shown that the direct nitration of p-xylene tends to produce the 2,3-dinitro-p-xylene isomer as the major product. researchgate.net However, the 2,5- and 2,6-dinitro isomers are also formed. The lower solubility of the 2,5-dimethyl-1,3-dinitrobenzene isomer compared to the other isomers can facilitate its isolation and purification from the product mixture, for instance, through crystallization. researchgate.net In one documented synthesis, the nitration of p-xylene followed by cooling of the reaction mixture and recrystallization from a diethyl ether/n-pentane solvent system yielded large crystals of this compound. researchgate.netnih.gov

A similar principle applies to the synthesis of other dinitromethylated benzenes, such as 2,4-dinitrotoluene (B133949) (DNT). DNT is synthesized industrially via the nitration of toluene (B28343) using a mixture of nitric and sulfuric acids. ontosight.ai The position of the nitro groups can vary, leading to different isomers, with 2,4-DNT being the most common. ontosight.ai

Table 1: Isomeric Products from the Dinitration of p-Xylene

| Isomer Name | Structure | Typical Yield |

| 2,3-Dimethyl-1,4-dinitrobenzene | C₈H₈N₂O₄ | Major Product |

| This compound | C₈H₈N₂O₄ | Minor Product |

| 2,6-Dimethyl-1,4-dinitrobenzene | C₈H₈N₂O₄ | Minor Product |

Note: The exact distribution of isomers is dependent on specific reaction conditions such as temperature, reaction time, and the concentration of nitrating agents. researchgate.net

Structure-Reactivity Relationships in Nitroaromatic Compound Families

The reactivity of nitroaromatic compounds is intrinsically linked to their molecular structure and electronic properties. The development of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Reactivity Relationships (QSRR) has been pivotal in understanding and predicting the behavior of this class of compounds. nih.govmdpi.com

Several key factors govern the reactivity of nitroaromatics:

Number and Position of Nitro Groups: The strongly electron-withdrawing nature of nitro groups significantly influences the electron density of the aromatic ring. An increased number of nitro groups generally enhances the electrophilicity of the compound. nih.gov Nucleophilic substitution reactions, for example, are more favorable on rings that are highly substituted with electron-withdrawing groups. mdpi.com

Electronic Descriptors: Quantum chemical calculations are used to determine electronic properties that correlate with reactivity. nih.gov The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is a critical parameter, serving as an indicator of a molecule's electrophilicity and reactivity. nih.gov A lower ELUMO value suggests a higher propensity to accept electrons, indicating greater electrophilic reactivity. nih.gov

Steric Factors: The arrangement of substituents on the benzene ring can cause steric strain, which affects the molecule's conformation and reactivity. For instance, in substituted nitrobenzenes, the nitro groups are often rotated out of the plane of the benzene ring. researchgate.netnih.gov This twisting can influence the extent of electronic communication between the nitro groups and the aromatic system.

Hammett Equation: The Hammett equation provides a means to quantify the effect of substituents on the reaction rates of aromatic compounds. For the reaction of nitroaromatic compounds with hydroxyl radicals, a quantitative structure-reactivity relationship was established using the Hammett equation, yielding a reaction constant (ρ) of -0.60, which confirms the high reactivity and electrophilic nature of the hydroxyl radical in these reactions. nih.gov

Table 2: Key Descriptors in Nitroaromatic QSAR/QSRR Studies

| Descriptor Type | Example Descriptor | Significance | Reference |

| Quantum-Chemical | ELUMO | Measures electrophilicity/reactivity; lower energy indicates higher reactivity. | nih.gov |

| Topological | Ms (Molecular Shape) | Relates molecular shape and size to activity. | nih.gov |

| Fragment-Based | C-026 | Indicates the presence of specific structural fragments (e.g., dinitrobenzene). | nih.gov |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or -withdrawing effect of substituents. | nih.gov |

These studies demonstrate that the reactivity of nitroaromatic compounds is not governed by a single factor but by a complex interplay of electronic, steric, and topological properties. nih.govresearchgate.net

Design and Synthesis of Novel Derivatized Structures

The principles of structure-reactivity relationships guide the design and synthesis of novel molecules derived from nitroaromatic scaffolds. By modifying the core structure, chemists can create new compounds with tailored properties. The electron-deficient nature of the dinitrobenzene ring makes it a versatile starting point for various chemical transformations, particularly nucleophilic aromatic substitution.

One strategy involves using a highly functionalized dinitrobenzene as a platform for building more complex heterocyclic systems. For example, 1,5-difluoro-2,4-dinitrobenzene (B51812) has been used as a starting material for the parallel solution-phase synthesis of 4H-benzo nih.govnih.govthiazin-3-one and its 1,1-dioxo derivatives. acs.org These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to multiple biological targets. The synthesis involves sequential nucleophilic substitution of the fluorine atoms, followed by reduction of the nitro groups and cyclization. acs.org

Another approach focuses on using the nitroaromatic moiety as a building block in coupling reactions to create larger, more complex molecules. A study demonstrated the synthesis of azete derivatives starting from 1-bromo-3,5-dinitrobenzene. researchgate.net The synthesis involved a Sonogashira-type coupling with an alkynol, followed by an intramolecular reaction where a hydroxyl group displaces a nitro group, facilitated by the electron-withdrawing effect of the remaining nitro group. researchgate.net

The design of novel compounds often leverages click chemistry, a set of powerful and reliable reactions. For instance, various 1,2,3-triazole-incorporated 1,3,4-oxadiazole-triazine derivatives have been synthesized. nih.gov Although not starting directly from a simple dinitrobenzene, these syntheses employ nitro-substituted building blocks, such as 1-ethynyl-4-nitrobenzene, which are then incorporated into the final complex structure via a copper-catalyzed azide-alkyne cycloaddition reaction. nih.gov This highlights how the nitro group can be carried through a synthetic sequence to be part of the final designed molecule.

These examples underscore a common theme in the design of novel derivatives: using the inherent reactivity of the nitroaromatic ring to introduce new functional groups and build complex molecular architectures.

Q & A

Q. What are the optimal synthetic routes for 2,5-Dimethyl-1,3-dinitrobenzene, and how can reaction conditions influence isomer ratios?

The synthesis typically involves nitration of dimethylbenzene derivatives using concentrated nitric and sulfuric acids. Despite expectations of mononitro product formation, the reaction predominantly yields the dinitro isomer due to prolonged nitration conditions. Crystallization via n-pentane vapor diffusion into a diethyl ether solution promotes single-isomer crystal formation, leveraging the compound’s low solubility . Key factors affecting isomer ratios include nitrating agent concentration, reaction time, and temperature.

Q. What crystallographic methods are employed to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) at 200 K is the primary method, utilizing a Bruker SMART X2S benchtop diffractometer with a fine-focus sealed tube radiation source. Data collection involves ω scans and multi-scan absorption correction (e.g., TWINABS). Structural refinement is performed using SHELXL97 and OLEX2, with HKLF 5 handling overlapping reflections in twinned crystals. Key metrics include R1 = 0.039 and wR2 = 0.103, constrained H-atom parameters, and a data-to-parameter ratio of 11.7 .

Advanced Research Questions

Q. How should researchers address twinning phenomena observed in this compound crystals during structural refinement?

Twinning, detected via CELL_NOW analysis, arises from a 179.9° rotation about the reciprocal (0 0 1) axis. Refinement strategies include:

Q. What non-covalent interactions stabilize the crystal packing of this compound?

The crystal lattice is stabilized by C–H···O hydrogen bonds between nitro groups and aromatic hydrogens, forming layer-like networks perpendicular to the c-axis. Dihedral angles between the benzene ring and nitro groups (44.50° and 31.67°) align with methyl-substituted nitroaromatic derivatives. These interactions contribute to the compound’s low solubility and anisotropic displacement parameters .

Q. How does the unexpected formation of dinitro products versus mononitro derivatives occur in the synthesis of this compound?

Despite targeting mononitro derivatives, the electron-donating methyl groups facilitate over-nitration under excess HNO₃/H₂SO₄ conditions. Reaction monitoring (e.g., TLC or HPLC) and controlled stoichiometry (limiting nitric acid) can suppress dinitro formation. Competitive isomer distribution (e.g., 1,3- vs. 1,4-dinitro) is influenced by steric effects and regioselective nitration pathways .

Q. What role does this compound play in the synthesis of metal-organic frameworks (MOFs)?

The nitro and methyl groups enable coordination with metal ions like Cu(I) in MOF synthesis. For example, it acts as a precursor for ligands in Cu-MOFs, where FTIR and EDS mapping confirm bonding via N–H deformation vibrations (1523 cm⁻¹) and uniform Cu/N distribution. Such frameworks are explored for catalytic and sensing applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.